molecular formula C15H8F6N2O B3007097 2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile CAS No. 338977-72-3

2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile

Cat. No.: B3007097
CAS No.: 338977-72-3
M. Wt: 346.232
InChI Key: RUPBFZRRISPXMN-UHFFFAOYSA-N
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Description

2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H8F6N2O and its molecular weight is 346.232. The purity is usually 95%.
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Scientific Research Applications

Optical and Electronic Properties

  • Pyridine derivatives, including compounds similar to 2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile, have been studied for their structural, optical, and electronic properties. For example, Zedan, El-Taweel, and El-Menyawy (2020) explored the optical functions of certain pyridine derivatives, finding them useful in creating heterojunctions with potential applications in photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Characterization

  • The synthesis process of related pyridine derivatives provides insights into the potential applications of this compound. Bradiaková et al. (2009) described the synthesis of similar trifluoromethylphenylfuro pyridine derivatives, emphasizing the importance of structural analysis in understanding these compounds' applications (Bradiaková et al., 2009).

Applications in Corrosion Inhibition

  • Pyrazolo pyridine derivatives have been investigated for their corrosion inhibition properties. Sudheer and Quraishi (2015) studied the effectiveness of aryl pyrazolo pyridines, including compounds similar to the one , as inhibitors for copper corrosion (Sudheer & Quraishi, 2015).

Chemical Analysis and Spectroscopy

  • Cetina et al. (2010) conducted a detailed analysis of pyridine derivatives, exploring their structural and optical properties using spectroscopy. This research provides a basis for understanding how the structural features of compounds like this compound can be analyzed and utilized (Cetina et al., 2010).

Fluorescence Properties

  • Mizuyama et al. (2008) investigated the fluorescence properties of pyran derivatives, a field that could be relevant for studying the fluorescence characteristics of similar pyridine compounds (Mizuyama et al., 2008).

Mechanism of Action

The mechanism of action of pyridine derivatives depends on their specific chemical structure and the biological system in which they are acting. Some pyridine derivatives are used as drugs and their mechanism of action involves interaction with biological targets such as enzymes or receptors .

Safety and Hazards

Pyridine is toxic and can cause damage to the liver and kidneys. It is also harmful if inhaled, and can cause irritation to the skin and eyes. Proper safety measures should be taken when handling pyridine and its derivatives .

Future Directions

Research on pyridine derivatives is ongoing, with many potential applications in pharmaceuticals, agrochemicals, and materials science. Future research directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials based on pyridine derivatives .

Properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N2O/c16-14(17,18)11-3-1-2-9(6-11)8-23-12(15(19,20)21)5-4-10(7-22)13(23)24/h1-6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPBFZRRISPXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=C(C2=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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